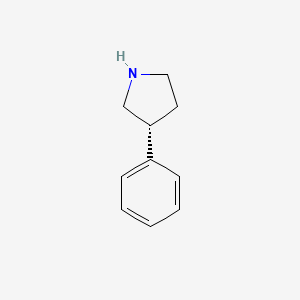

(3R)-3-phenylpyrrolidine

Vue d'ensemble

Description

(3R)-3-phenylpyrrolidine, also known as (R)-(-)-phenylpyrrolidine, is a chiral compound that has been studied extensively due to its potential applications in various fields. It is a bicyclic amine that has a pyrrolidine ring and a phenyl group attached to it. This compound has been used in the synthesis of various drugs, such as antihistamines and antidepressants, and as a chiral auxiliary in asymmetric synthesis.

Applications De Recherche Scientifique

Selective Inverse Agonists Development

(Duan et al., 2019) explored phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives as selective, orally active RORγt inverse agonists. Through structure-based design and optimization, they achieved compounds with high selectivity and desirable pharmacokinetic properties. These developments show potential for therapeutic applications targeting RORγt-mediated diseases.

Antiviral Agents

(DeGoey et al., 2014) detailed the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, demonstrating the utility of N-phenylpyrrolidine-based inhibitors in developing potent antiviral agents. The compound exhibited excellent potency and pharmacokinetics, showcasing the role of (3R)-3-phenylpyrrolidine derivatives in antiviral drug development.

Spectroscopic and Theoretical Analysis

(Devi et al., 2018) conducted spectroscopic and theoretical analyses of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a derivative of (3R)-3-phenylpyrrolidine. Their study combined experimental methods with density functional theory (DFT) calculations to elucidate structural, thermodynamic, and electronic properties, highlighting the compound's potential in material science and molecular electronics.

Catalytic Arylation Techniques

(Sezen & Sames, 2005) reported on the selective and catalytic arylation of N-phenylpyrrolidine, presenting a method for sp3 C-H bond functionalization without a directing group. This research provides valuable insights into the development of new synthetic methodologies for constructing complex molecular architectures.

Advanced Synthetic Applications

(Tang et al., 2005) described a flexible carbanionic approach to protected trans-(2R,3S)-2-substituted 3-aminopyrrolidines, applying it to the asymmetric synthesis of (+)-Absouline. Their work showcases the versatility of (3R)-3-phenylpyrrolidine derivatives in facilitating the synthesis of complex natural products and pharmaceuticals.

Metal Complexes and Catalysis

(Chiang et al., 2014) explored Fe(III) complexes involving bipyrrolidine phenoxide ligands, examining their electronic structure and reactivity. Such studies contribute to the understanding of metal-ligand interactions and their applications in catalysis and material science.

Propriétés

IUPAC Name |

(3R)-3-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRFFTYUBPGHLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362565 | |

| Record name | (3R)-3-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-phenylpyrrolidine | |

CAS RN |

61586-46-7 | |

| Record name | 3-Phenylpyrrolidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061586467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLPYRROLIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54D6J3GF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

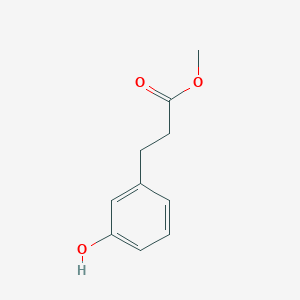

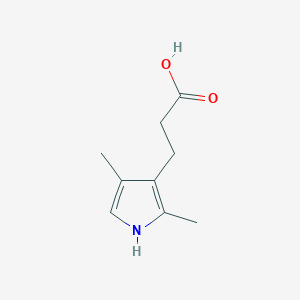

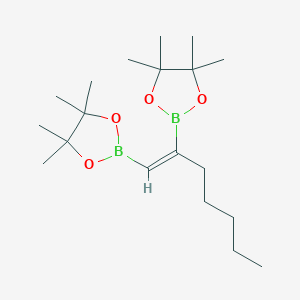

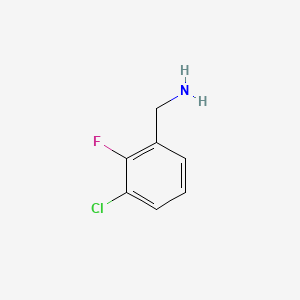

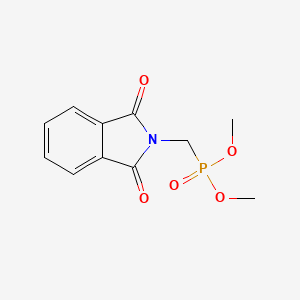

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)